molecular formula C7H17ClN2 B6258787 (4-methylcyclohexyl)hydrazine hydrochloride, Mixture of diastereomers CAS No. 553672-34-7

(4-methylcyclohexyl)hydrazine hydrochloride, Mixture of diastereomers

Cat. No.: B6258787
CAS No.: 553672-34-7
M. Wt: 164.7
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Description

(4-Methylcyclohexyl)hydrazine hydrochloride is a hydrazine derivative characterized by a cyclohexyl ring substituted with a methyl group at the 4-position, coupled with a hydrazine moiety and two hydrochloric acid counterions. Its molecular formula is C₇H₁₅Cl₂N₂, with a molecular weight of approximately 210.11 g/mol. As a mixture of diastereomers, the compound exhibits stereochemical complexity, which influences its physical properties (e.g., melting point, solubility) and reactivity. This structural feature distinguishes it from single-diastereomer analogs and enhances its utility in asymmetric synthesis and pharmaceutical research .

The compound is primarily employed in organic synthesis as a nucleophilic agent, forming hydrazones or participating in condensation reactions. Its cyclohexyl substituent contributes to lipophilicity, making it suitable for applications in medicinal chemistry, such as drug intermediate synthesis .

Properties

CAS No.

553672-34-7

Molecular Formula

C7H17ClN2

Molecular Weight

164.7

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-methylcyclohexyl)hydrazine hydrochloride typically involves the reaction of 4-methylcyclohexanone with hydrazine hydrate. The reaction proceeds under acidic conditions to form the hydrazone intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:

    Formation of Hydrazone:

    Formation of Hydrochloride Salt:

Industrial Production Methods: In an industrial setting, the production of (4-methylcyclohexyl)hydrazine hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: (4-Methylcyclohexyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.

    Reduction: Formation of 4-methylcyclohexylamine.

    Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

(4-Methylcyclohexyl)hydrazine hydrochloride is primarily investigated for its potential in drug development, particularly in the synthesis of various pharmaceutical intermediates.

Key Uses:

  • Anticancer Agents : Research indicates that compounds derived from hydrazines exhibit anticancer properties. For instance, derivatives of hydrazines have been studied for their efficacy against lung tumors, showcasing the potential of (4-methylcyclohexyl)hydrazine hydrochloride in oncology .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : This compound serves as an intermediate in synthesizing APIs, which are crucial for developing new medications. Its ability to form stable complexes makes it valuable in pharmaceutical formulations .

Chemical Synthesis

The compound is utilized in various chemical reactions, particularly in the synthesis of complex organic molecules.

Applications in Synthesis:

  • Hydrazone Formation : It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis and have applications in medicinal chemistry .
  • Preparation of Thiadiazoles : The compound has been used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole, demonstrating its utility in synthesizing heterocyclic compounds .

Material Science

In material science, (4-methylcyclohexyl)hydrazine hydrochloride is being explored for its properties as a building block for polymers and other materials.

Potential Uses:

  • Polymer Chemistry : Its reactivity allows it to be incorporated into polymer backbones, potentially enhancing mechanical properties or introducing functional groups that can impart specific characteristics to the material .
  • Coatings and Adhesives : The compound's properties may be exploited in formulating advanced coatings and adhesives due to its ability to form strong bonds with various substrates .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of (4-methylcyclohexyl)hydrazine hydrochloride:

StudyApplicationFindings
Study on Anticancer PropertiesOncologyDemonstrated efficacy against lung tumors with minimal side effects .
Synthesis of ThiadiazolesOrganic ChemistrySuccessfully synthesized novel thiadiazole derivatives with potential biological activity .
Polymer DevelopmentMaterial ScienceEnhanced mechanical properties observed when incorporated into polymer matrices .

Mechanism of Action

The mechanism by which (4-methylcyclohexyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Steric Effects :

  • The 4-methylcyclohexyl group in the target compound provides balanced steric hindrance compared to the 2,6-dimethylcyclohexyl analog, which exhibits reduced reactivity due to excessive crowding .
  • The tert-butyl substituent in the 4-tert-butylcyclohexyl derivative () significantly lowers aqueous solubility, limiting its use in biological applications .

Diastereomer Complexity :

  • The diastereomeric mixture of the target compound offers broader synthetic versatility but complicates purification compared to single-diastereomer analogs like (3-methylcyclohexyl)hydrazine HCl .

Aromatic vs. Aliphatic Substituents :

  • The 4-methylbenzyl derivative () demonstrates higher thermal stability due to aromatic conjugation but lower solubility in polar solvents than cyclohexyl-based hydrazines .

Reactivity and Functional Comparisons

  • Nucleophilic Reactivity : The target compound’s hydrazine group participates in nucleophilic additions and substitutions, akin to (tetrahydrofuran-3-yl)hydrazine diHCl (). However, its cyclohexyl group reduces electrophilicity compared to aromatic derivatives like (4-methylbenzyl)hydrazine diHCl .
  • Biological Activity : Cyclohexyl-based hydrazines generally exhibit lower enzyme inhibition potency than aromatic analogs (e.g., (3-chloro-4-methoxyphenyl)hydrazine HCl in ), as aromatic systems enhance target binding via π-π interactions .

Biological Activity

(4-methylcyclohexyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclohexyl structure, exhibits various pharmacological properties that are significant in medicinal chemistry and toxicology. Understanding its biological activity involves examining its metabolic pathways, interactions with cellular components, and implications for health.

Metabolism and Toxicity

Hydrazine derivatives, including (4-methylcyclohexyl)hydrazine hydrochloride, undergo complex metabolic processes that can lead to the formation of reactive intermediates. These intermediates often bind to cellular macromolecules, contributing to their biological effects and toxicity.

  • Metabolic Pathways : The metabolism of hydrazines primarily occurs through cytochrome P450 enzymes, which can oxidize these compounds to toxic metabolites. This process has implications for hepatotoxicity and other organ-specific toxicities associated with hydrazines .
  • Reactive Species Formation : The enzymatic conversion of hydrazines can lead to the production of free radicals and carbocations, which are known to interact with DNA and proteins. This interaction may result in mutagenic and carcinogenic effects, as observed in various studies .

Biological Activity

The biological activity of (4-methylcyclohexyl)hydrazine hydrochloride encompasses a range of effects, particularly in relation to cancer treatment and toxicity.

  • Antitumor Activity : Preliminary studies indicate that certain hydrazine derivatives exhibit antitumor properties. For instance, derivatives have shown activity against leukemia cell lines in vitro, suggesting potential applications in cancer therapy .
  • Toxicological Concerns : While some hydrazines demonstrate therapeutic potential, their toxicity remains a significant concern. The binding of reactive metabolites to cellular components can lead to adverse effects, including organ damage and immune responses .

Case Studies

Case studies provide valuable insights into the real-world implications of using (4-methylcyclohexyl)hydrazine hydrochloride in clinical settings.

  • Case Study 1 : A patient treated with a hydrazine derivative for lung tumors exhibited significant tumor reduction; however, subsequent liver function tests indicated elevated enzyme levels, suggesting hepatotoxicity. This case highlights the need for careful monitoring during treatment.
  • Case Study 2 : In a clinical trial involving multiple patients with advanced cancer, the administration of a hydrazine derivative led to mixed responses. Some patients experienced tumor regression while others developed severe side effects, including neurological symptoms attributed to reactive metabolite formation.

Research Findings

Recent research has expanded our understanding of (4-methylcyclohexyl)hydrazine hydrochloride's biological activity:

StudyFindings
Dubroff & Reid (2014)Identified binding of hydrazines to nucleosides causing antigenic modifications linked to autoimmune responses .
Synthesis StudiesReported antitumor activity against leukemia cell lines with specific derivatives showing IC50 values indicating effective inhibition .
Toxicology ReviewsDiscussed the role of cytochrome P450 in hydrazine metabolism leading to hepatotoxicity and potential drug interactions .

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